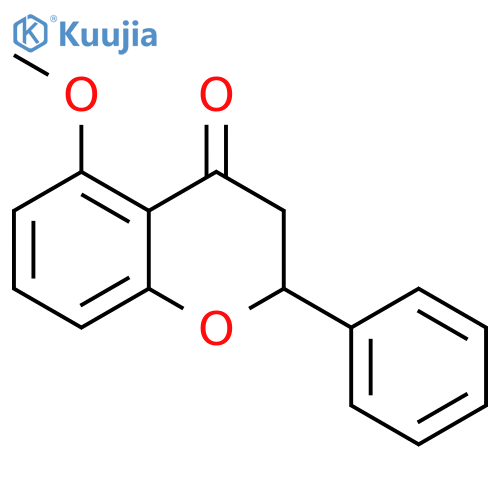Cas no 55947-36-9 (5-METHOXYFLAVANONE)

5-METHOXYFLAVANONE structure
商品名:5-METHOXYFLAVANONE
5-METHOXYFLAVANONE 化学的及び物理的性質
名前と識別子
-
- 5-METHOXYFLAVANONE
- METHOXYFLAVANONE, 5-(RG)
- 2,3-Dihydro-5-methoxy-2-phenyl-4H-1-benzopyran-4-one
- 2-Phenyl-5-methoxychroman-4-one
- 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
- 5-Methoxy-2-phenyl-chroman-4-on
- 5-methoxy-2-phenyl-chroman-4-one
- 5-methoxyflavan-4-one
- 5-methoxy-flavanone
- 5-methoxyflavonone
- METHOXYFLAVANONE,5
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-methoxy-2-phenyl-
- ST069305
- ACon1_000013
- 5-methoxy-2-phenylchroman-4-one
- 55947-36-9
- YLLFUILNISGLHO-UHFFFAOYSA-N
- AKOS024283488
- NCGC00142594-01
- SCHEMBL126041
- MEGxp0_001701
- CS-0145394
- 5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- CHEMBL317869
- Oprea1_077693
- NCGC00142594-02
- BRD-A61535988-001-01-2
- DTXSID70924643
- 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- DB-052823
- 123931-32-8
- MFCD00017479
- HY-134558
-
- MDL: MFCD00017479
- インチ: InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3
- InChIKey: YLLFUILNISGLHO-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 254.09400
- どういたいしつりょう: 254.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- ゆうかいてん: 144-145°C
- PSA: 35.53000
- LogP: 3.40170
5-METHOXYFLAVANONE セキュリティ情報
- WGKドイツ:3
5-METHOXYFLAVANONE 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-METHOXYFLAVANONE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18330-20mg |
5-METHOXYFLAVANONE |
55947-36-9 | 20mg |
¥658.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN1293-20 mg |
5-Methoxyflavanone |
55947-36-9 | 98% | 20mg |
¥ 640 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1293-1 mL * 10 mM (in DMSO) |
5-Methoxyflavanone |
55947-36-9 | 1 mL * 10 mM (in DMSO) |
¥ 380 | 2023-09-08 | ||
| TRC | M214285-1g |
5-Methoxyflavanone |
55947-36-9 | 1g |
$ 80.00 | 2022-06-04 | ||
| TRC | M214285-6.25g |
5-Methoxyflavanone |
55947-36-9 | 6.25g |
$ 260.00 | 2022-06-04 | ||
| abcr | AB151997-250 mg |
5-Methoxyflavanone, 99%; . |
55947-36-9 | 99% | 250mg |
€99.30 | 2023-05-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1293-1 mg |
5-Methoxyflavanone |
55947-36-9 | 1mg |
¥569.00 | 2022-03-01 | ||
| abcr | AB151997-1g |
5-Methoxyflavanone, 99%; . |
55947-36-9 | 99% | 1g |
€197.80 | 2025-02-16 | |
| TargetMol Chemicals | TN1293-1 ml * 10 mm |
5-Methoxyflavanone |
55947-36-9 | 1 ml * 10 mm |
¥ 380 | 2024-07-20 | ||
| abcr | AB151997-1 g |
5-Methoxyflavanone, 99%; . |
55947-36-9 | 99% | 1g |
€197.80 | 2023-05-09 |
5-METHOXYFLAVANONE 関連文献
-
Yang Lu,Juan Liu,Jiaqi Tong,Chenxiao Zhang,Yi Duan,Xiaoli Song,Yongling Lu,Lishuang Lv Food Funct. 2022 13 7088
推奨される供給者
Amadis Chemical Company Limited
(CAS:55947-36-9)5-METHOXYFLAVANONE

清らかである:99%
はかる:5g
価格 ($):333.0